N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyclohexenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene core, which can be synthesized through a Stille coupling reaction between 2,3-dibromothiophene and a suitable stannane derivative. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide. The final step involves the amidation reaction with N-(2-(cyclohex-1-en-1-yl)ethyl)amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group using hydrogenation with a palladium catalyst.
Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: NBS in chloroform at 0°C.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexyl derivative.
Substitution: Formation of brominated bithiophene derivatives.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety can participate in π-π stacking interactions, while the hydroxyethyl and cyclohexenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohexyl)ethyl]ethanediamide: Similar structure but with a fully saturated cyclohexyl group.
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(phenyl)ethyl]ethanediamide: Similar structure but with a phenyl group instead of a cyclohexenyl group.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to the presence of the cyclohexenyl group, which imparts distinct steric and electronic properties compared to its fully saturated or aromatic counterparts. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-16(18-7-6-17(27-18)15-9-11-26-13-15)12-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,9,11,13,16,23H,1-3,5,8,10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDNIHZSILSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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